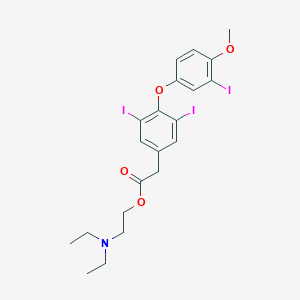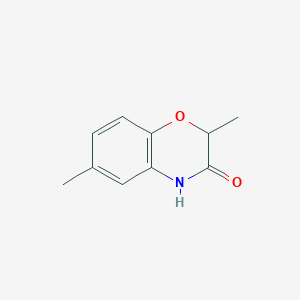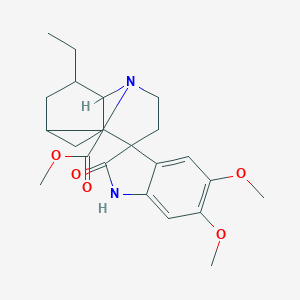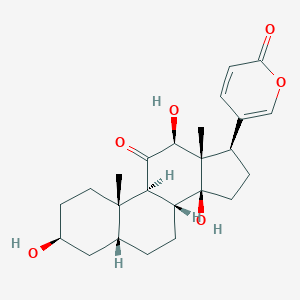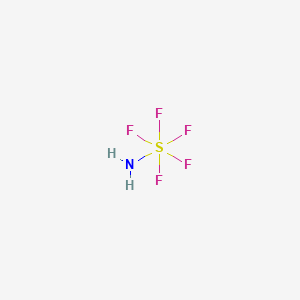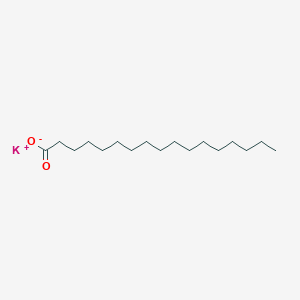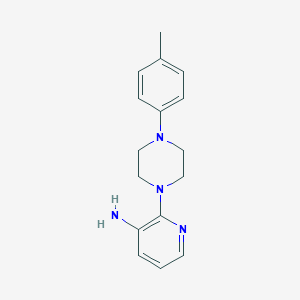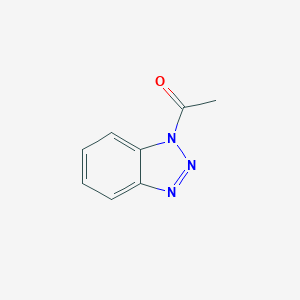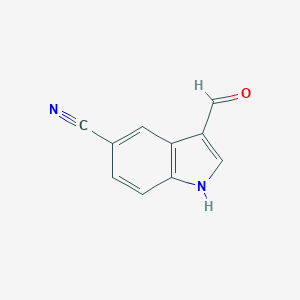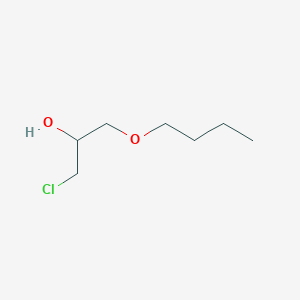
2-Propanol, 1-butoxy-3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-butoxy-3-chloro-, also known as butoxychlor, is a chlorinated hydrocarbon that has been used as a pesticide and herbicide. It was first introduced in the 1940s and has been used extensively in agriculture and horticulture. However, due to its potential toxicity, its use has been restricted or banned in many countries.
Mechanism Of Action
Butoxychlor acts as a pesticide by disrupting the nervous system of insects. It inhibits the function of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system.
Biochemical And Physiological Effects
Butoxychlor has been found to have harmful effects on the reproductive system, liver, and kidneys of laboratory animals. It has also been found to be toxic to aquatic organisms and birds. In humans, exposure to 2-Propanol, 1-butoxy-3-chloro- can cause skin irritation, respiratory problems, and gastrointestinal problems.
Advantages And Limitations For Lab Experiments
Butoxychlor can be used in laboratory experiments to study the effects of pesticides on living organisms. However, due to its potential toxicity, its use is limited and alternative methods are preferred.
Future Directions
1. Development of alternative pesticides that are less toxic to humans and the environment.
2. Further research on the mechanism of action of 2-Propanol, 1-butoxy-3-chloro- and other pesticides.
3. Development of methods to detect and monitor the levels of 2-Propanol, 1-butoxy-3-chloro- and other pesticides in the environment.
4. Investigation of the long-term effects of exposure to 2-Propanol, 1-butoxy-3-chloro- and other pesticides on human health.
5. Development of methods to mitigate the harmful effects of pesticides on the environment.
Synthesis Methods
Butoxychlor can be synthesized by reacting 1-chloro-3-butoxypropane with sodium or potassium hydroxide in a solvent such as ethanol or methanol. The reaction produces 2-Propanol, 1-butoxy-3-chloro- and sodium or potassium chloride.
Scientific Research Applications
Butoxychlor has been extensively studied for its potential toxicity to humans and the environment. It has been found to have harmful effects on the reproductive system, liver, and kidneys of laboratory animals. It has also been found to be toxic to aquatic organisms and birds.
properties
CAS RN |
16224-33-2 |
|---|---|
Product Name |
2-Propanol, 1-butoxy-3-chloro- |
Molecular Formula |
C7H15ClO2 |
Molecular Weight |
166.64 g/mol |
IUPAC Name |
1-butoxy-3-chloropropan-2-ol |
InChI |
InChI=1S/C7H15ClO2/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6H2,1H3 |
InChI Key |
IZHGMMBZJWHGND-UHFFFAOYSA-N |
SMILES |
CCCCOCC(CCl)O |
Canonical SMILES |
CCCCOCC(CCl)O |
Other CAS RN |
16224-33-2 |
synonyms |
1-Butoxy-3-chloro-2-propanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



